![molecular formula C16H17NO2S B2660564 Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797737-78-0](/img/structure/B2660564.png)
Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
“Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone” is a complex organic compound that contains a furan ring, a phenyl ring, a thiazepan ring, and a methanone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl is a functional group with the formula -C6H5, and it is derived from benzene . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur . Methanone is a functional group with the structure R-CO-R’, where R and R’ can be a variety of carbon-containing substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more precise analysis.Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific arrangement of its functional groups and the conditions under which it’s subjected . Furan rings, for example, can undergo reactions such as electrophilic substitution and oxidation .Mechanism of Action
The mechanism of action of Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to target specific proteins and receptors, which play a role in the regulation of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has also been shown to modulate the immune system and reduce oxidative stress, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is its unique structural and chemical properties, which make it a versatile compound for use in various scientific experiments. However, the synthesis of this compound can be challenging and requires expertise in organic chemistry. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone. One potential area of focus is the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique mechanical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing this compound is the reaction between furan-3-carboxaldehyde and 7-phenyl-1,4-thiazepane-4-carboxylic acid, followed by the addition of a reducing agent to form the final product.
Scientific Research Applications
Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In biotechnology, this compound has been used as a building block for the synthesis of novel materials with unique mechanical and electronic properties.
Safety and Hazards
properties
IUPAC Name |
furan-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(14-7-10-19-12-14)17-8-6-15(20-11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVDDFSZUPSOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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